N-(4-(dimethylamino)phenethyl)-1-methyl-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(dimethylamino)phenethyl)-1-methyl-1H-imidazole-4-sulfonamide: is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)phenethyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize 4-(dimethylamino)phenethylamine, which is then reacted with 1-methyl-1H-imidazole-4-sulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the high quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)phenethyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazole ring.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-(4-(dimethylamino)phenethyl)-1-methyl-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)phenethyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylamino)phenethylamine
- 1-methyl-1H-imidazole-4-sulfonyl chloride
- N,N-dimethyl-4-aminobenzene sulfonamide
Uniqueness
N-(4-(dimethylamino)phenethyl)-1-methyl-1H-imidazole-4-sulfonamide is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and organic synthesis.
Biological Activity
N-(4-(dimethylamino)phenethyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a unique combination of aromatic and heterocyclic structures, which contribute to its biological properties. The IUPAC name is N-[2-[4-(dimethylamino)phenyl]ethyl]-1-methylimidazole-4-sulfonamide, with a molecular formula of C14H20N4O2S and a molecular weight of 294.37 g/mol .
Property | Value |
---|---|
Molecular Formula | C14H20N4O2S |
Molecular Weight | 294.37 g/mol |
LogP | 1.045 |
Polar Surface Area | 57.213 Ų |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It acts as an inhibitor for various biological pathways, which can lead to therapeutic effects such as:
- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, including resistant strains of Mycobacterium tuberculosis .
- Anti-inflammatory Effects : It has been explored for its potential to modulate inflammatory responses, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
- CNS Activity : Its structure suggests possible interactions with neurotransmitter systems, indicating potential use in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the chemical structure can significantly influence the biological activity of this compound. For instance:
- Dimethylamino Group : The presence of the dimethylamino group enhances solubility and bioavailability.
- Imidazole Ring : Variations in the imidazole ring can affect binding affinity to target enzymes, impacting its pharmacological profile .
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study conducted on various imidazole derivatives, including this compound, highlighted its potent antimicrobial activity with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics . -
Neuroprotective Effects :
Research has indicated that derivatives similar to this compound exhibit neuroprotective properties in models of ischemic stroke, suggesting potential applications in treating cerebrovascular diseases . -
Inflammatory Models :
In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in macrophage cultures, indicating its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-17(2)13-6-4-12(5-7-13)8-9-16-21(19,20)14-10-18(3)11-15-14/h4-7,10-11,16H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNRCTUILRSZJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.